![molecular formula C12H11ClN2O2 B2409656 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone CAS No. 191019-22-4](/img/structure/B2409656.png)
1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone, also known as 4-chloro-N-methyl-2-oxo-1,3-oxazolidin-3-amine, is an organic compound with a wide variety of applications in scientific research. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. It is a structural isomer of 4-chloro-N-methyl-2-oxo-1,2-oxazolidin-3-amine.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research has shown that heterocyclic compounds like 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone have been synthesized and tested for antimicrobial activity. These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating their potential in pharmaceutical applications (Wanjari, 2020).
Anticancer Potential
- Anticancer and Antimicrobial Agents : Compounds related to this compound have shown promising results in anticancer studies. They have been evaluated for their efficacy against various cancer cell lines and demonstrated potential as anticancer agents. Additionally, these compounds also exhibit antimicrobial properties (Katariya, Vennapu, & Shah, 2021).
Antifungal Properties
- Antifungal Activities : Some derivatives of this compound have been synthesized and tested for their antifungal properties. These compounds have demonstrated significant activity against various fungal strains, indicating their potential as antimycotic agents (Fuloria et al., 2009).
Anti-inflammatory and Analgesic Evaluation
- Anti-inflammatory and Analgesic Properties : Research into the synthesis of related heterocyclic compounds has revealed their potential as anti-inflammatory and analgesic agents. These compounds have been compared with reference drugs in studies and have shown promising results (Kumar & Singh, 2020).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2-imino-4-methyl-1,3-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-7-17-12(14)15(8)6-11(16)9-2-4-10(13)5-3-9/h2-5,7,14H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTAVTYCNALVCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N)N1CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

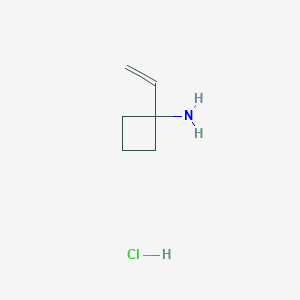

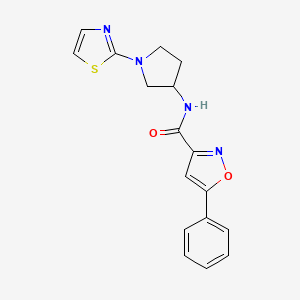
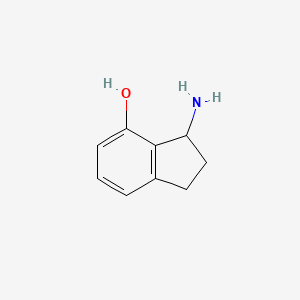
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)
![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)

![(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2409587.png)
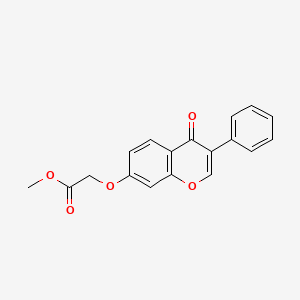
![2-Chloro-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]propanamide](/img/structure/B2409589.png)
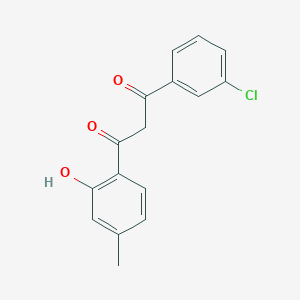
![1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2409593.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2409595.png)
![Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2409596.png)